1-Palmitoyl-sn-glycero-3-phosphocholine-d9

Lipidomics LC-MS/MS Stable Isotope Labeling

Choose 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 as your internal standard for LC-MS/MS quantification of endogenous 16:0 Lyso PC. Its +9 Da mass shift eliminates isotopic overlap with endogenous M+2/M+4 isotopologues, while near-identical reversed-phase retention time corrects for matrix effects and ionization suppression. Certified ≥99% deuterated forms (d1-d9) purity minimizes unlabeled background, achieving <15% QC variation. Ideal for atherosclerosis biomarker studies, metabolic flux analysis, and regulated bioanalytical method validation requiring SRM/MRM assay consistency.

Molecular Formula C24H50NO7P
Molecular Weight 504.7 g/mol
Cat. No. B1146545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-sn-glycero-3-phosphocholine-d9
Synonyms(7R)-3,5,9-4,7-Dihydroxy-N,N,N-(trimethyl-d9)-10-oxotrioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt;  1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine-d9;  1-Hexadecanoyllysolecithin-d9;  1-O-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine-d9;  MPPC-
Molecular FormulaC24H50NO7P
Molecular Weight504.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3
InChIKeyASWBNKHCZGQVJV-MLGUWGKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-sn-glycero-3-phosphocholine-d9: A Deuterated Internal Standard for Accurate LPC 16:0 Quantification in Lipidomics and Biomarker Research


1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (16:0 Lyso PC-d9, CAS 1872379-72-0) is a stable isotope-labeled analog of the endogenous lysophosphatidylcholine (LPC) species 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC), wherein nine hydrogen atoms on the terminal methyl group of the palmitoyl chain are replaced by deuterium (d9) . This compound is a ubiquitous lipid species generated via phospholipase A2 (PLA2)-mediated hydrolysis of phosphatidylcholine and is found in plasma and oxidized low-density lipoprotein (Ox-LDL), where it exhibits proinflammatory activity [1]. The deuterated analog is primarily supplied as a high-purity (≥99% deuterated forms, d1-d9) analytical standard for use as an internal standard (IS) in GC-MS and LC-MS workflows .

Why 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Cannot Be Substituted with Non-Deuterated or Odd-Chain LPC Analogs in Quantitative MS Assays


In LC-MS/MS quantification of endogenous 16:0 Lyso PC, the choice of internal standard directly dictates method accuracy, precision, and inter-laboratory reproducibility [1]. Non-deuterated 16:0 Lyso PC is indistinguishable from the endogenous analyte and thus fails as an IS, while odd-chain LPC analogs (e.g., 17:0 Lyso PC) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency due to altered carbon chain length, introducing systematic quantification bias [2]. Even among deuterated 16:0 Lyso PC variants, labeling position and degree (e.g., d4 vs. d9 vs. d49) affect MS signal separation, isotopic purity, and potential hydrogen-deuterium exchange under specific sample preparation conditions [1][3]. The d9-labeled choline headgroup variant provides a +9 Da mass shift that minimizes isotopic overlap with the endogenous M+2 and M+4 isotopologues while maintaining near-identical physicochemical properties to the unlabeled analyte [1].

Quantitative Differentiation of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Versus Alternative LPC 16:0 Internal Standards


Mass Spectrometric Signal Separation: +9 Da Mass Shift of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Minimizes Endogenous Isotopologue Interference

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 incorporates nine deuterium atoms (d9), providing a nominal mass increase of +9 Da relative to the unlabeled endogenous 16:0 Lyso PC (monoisotopic mass: 495.6 Da unlabeled vs. 504.7 Da d9) . This +9 Da shift places the IS signal in a region of the MS spectrum with minimal contribution from the natural abundance M+2 and M+4 isotopologues of the endogenous analyte, which is critical for accurate quantification at low endogenous concentrations. In contrast, a +4 Da shift (e.g., d4-labeled LPC) may still overlap with the M+4 isotopologue of highly abundant endogenous 16:0 Lyso PC, while a +49 Da shift (perdeuterated, d49) introduces retention time shifts due to the deuterium isotope effect on reversed-phase chromatography [1].

Lipidomics LC-MS/MS Stable Isotope Labeling

Isotopic Purity Specification: ≥99% Deuterated Forms (d1-d9) Ensures Quantitative Accuracy for 1-Palmitoyl-sn-glycero-3-phosphocholine-d9

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is supplied with a certified purity specification of ≥99% deuterated forms (d1-d9) [1]. This high isotopic purity minimizes the contribution of unlabeled (d0) species that would otherwise co-elute and interfere with quantification of the endogenous analyte. In contrast, alternative LPC internal standards such as odd-chain analogs (e.g., 17:0 Lyso PC) are not subject to deuterium incorporation specifications but exhibit differential extraction recovery and ionization efficiency relative to the 16:0 target analyte, which must be empirically corrected [2].

Analytical Chemistry Quality Control Method Validation

Chromatographic Co-Elution: d9-Labeled 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Maintains Near-Identical Retention Time to Endogenous 16:0 Lyso PC on Reversed-Phase LC

The d9 labeling on the terminal methyl group of the palmitoyl chain results in minimal perturbation of reversed-phase chromatographic retention compared to the unlabeled 16:0 Lyso PC. This near-identical retention time is critical for accurate correction of matrix effects and ionization suppression in LC-MS assays [1]. In contrast, perdeuterated analogs (e.g., d49) exhibit a measurable retention time shift due to the cumulative deuterium isotope effect on hydrophobicity, while odd-chain LPC analogs (e.g., 17:0 Lyso PC) elute at different retention times, potentially experiencing differential matrix effects [2].

Chromatography Method Development UHPLC-MS

Method Accuracy Validation: Deuterated LPC Internal Standards Enable Accuracy <15% Variation in Plasma LPC Quantification

In a validated LC-MS/MS method for lysophosphatidylcholine quantification using deuterated internal standards, quality control (QC) samples demonstrated accuracy and precision with values <15% variation for 16:0-LPC across multiple concentrations [1]. This level of performance is achievable specifically because deuterated IS such as 1-palmitoyl-sn-glycero-3-phosphocholine-d9 correct for extraction recovery, matrix effects, and ionization variability. In contrast, alternative quantification approaches using structural analogs like miltefosine, while demonstrating linearity (R² ≥ 0.97), require additional validation for differential ionization behavior and may not achieve comparable precision across diverse sample matrices [1][2].

Bioanalytical Method Validation Clinical Lipidomics Quality Control

Synthesis and Regiopurity: Chemoenzymatic Production of Chain-Deuterated LPCs from 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine Enables High-Purity (>96%) Standards

The chemoenzymatic semisynthetic approach using 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine as a starting material enables production of chain-deuterated phosphatidylcholines with high chemical purity (>96%) and complete regiopurity [1]. This methodology ensures that the deuterium label is precisely positioned on the sn-1 palmitoyl chain, which is essential for consistent MS fragmentation patterns and accurate quantification. The regiospecificity of the synthesis distinguishes d9-labeled LPC from commercially available perdeuterated analogs that may exhibit heterogeneous labeling patterns or positional isomers, which can complicate MS/MS spectral interpretation [1].

Lipid Synthesis Stable Isotope Chemistry Analytical Standards

Dynamic Lipidomics Compatibility: Deuterated Choline Headgroup Labeling Enables Precursor Ion Scanning for Phospholipid Turnover Studies

Deuterium labeling of the choline headgroup (as in d9-labeled LPC) enables precursor ion scanning for m/z 184 (phosphocholine fragment) in positive ion mode MS, a widely used approach for profiling phosphatidylcholine and lysophosphatidylcholine species in dynamic lipidomics studies [1]. This experimental approach provides information on the kinetics of individual phospholipid molecular species and has considerable potential to probe diseases of lipid metabolism in vivo [1]. In contrast, fatty acyl chain-deuterated analogs without headgroup labeling do not enhance the diagnostic m/z 184 fragment, limiting their utility in precursor ion scanning workflows .

Dynamic Lipidomics Metabolic Flux Analysis Precursor Ion Scanning

Optimal Research and Industrial Applications for 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Based on Quantifiable Differentiation Evidence


Absolute Quantification of 16:0 Lyso PC in Human Plasma for Cardiovascular Biomarker Studies

Use 1-palmitoyl-sn-glycero-3-phosphocholine-d9 as the internal standard in LC-MS/MS assays to quantify endogenous 16:0 Lyso PC levels in human plasma samples, achieving <15% QC variation [1]. The +9 Da mass shift and near-identical reversed-phase retention time ensure accurate correction for matrix effects and ionization suppression, critical for inter-study comparability of LPC concentrations associated with atherosclerosis and oxidized LDL [1][2].

Dynamic Lipidomics and Phospholipid Turnover Studies Using Precursor Ion Scanning

Incorporate 1-palmitoyl-sn-glycero-3-phosphocholine-d9 as a stable isotope-labeled tracer in metabolic flux experiments to measure synthesis and turnover rates of LPC 16:0 and its downstream phosphatidylcholine products via precursor ion scanning for m/z 184 [3]. The intact choline headgroup enables class-specific detection without re-optimizing MS parameters for established lipidomics workflows.

Method Development and Validation for Clinical Bioanalysis of Lysophospholipids

Employ 1-palmitoyl-sn-glycero-3-phosphocholine-d9 as the primary internal standard during development and validation of regulated bioanalytical methods for LPC quantification, leveraging the certified ≥99% deuterated forms (d1-d9) purity specification to minimize unlabeled background interference [1]. The defined regiospecific d9 labeling on the sn-1 palmitoyl chain ensures consistent MS/MS fragmentation for SRM/MRM assay development [4].

Solid Phase Extraction (SPE) Method Optimization and Matrix Interference Assessment

Spike 1-palmitoyl-sn-glycero-3-phosphocholine-d9 into plasma samples prior to SPE to accurately determine LPC breakthrough and assess matrix interference removal efficiency [1]. Co-elution of the d9-IS with endogenous 16:0 Lyso PC allows precise quantification of LPC capture efficiency across varying pH and solvent conditions during clinical sample preparation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Palmitoyl-sn-glycero-3-phosphocholine-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.